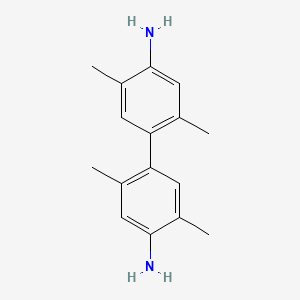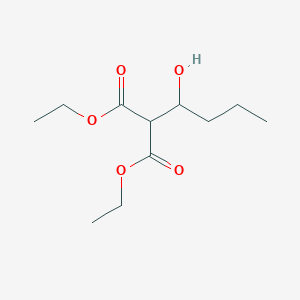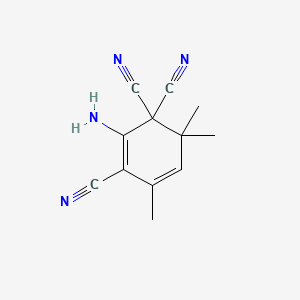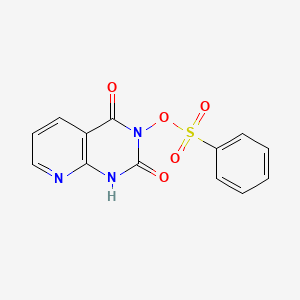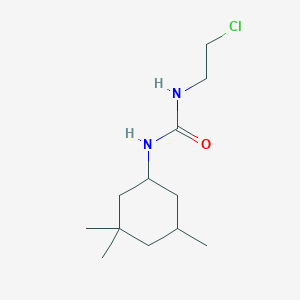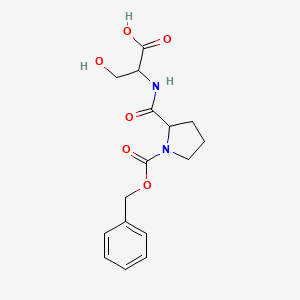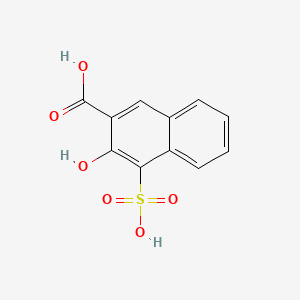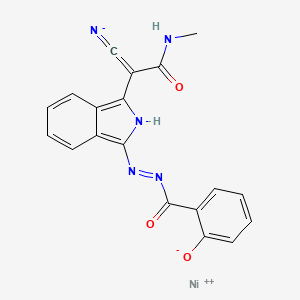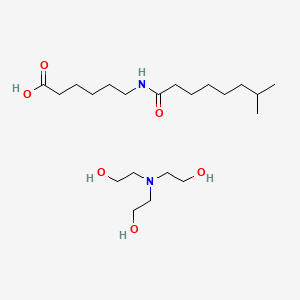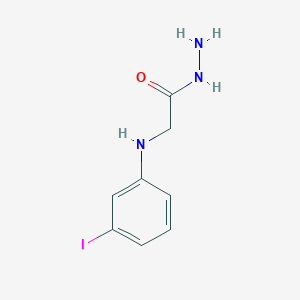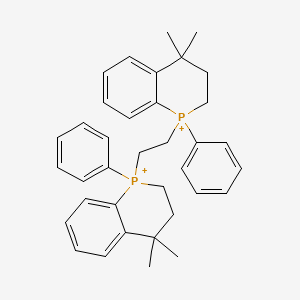
1-(2-(4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinolin-1-yl)ethyl)-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinolin-1-yl)ethyl)-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinoline is a complex organophosphorus compound It features a unique structure with two phosphinoline rings, each substituted with phenyl and dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinolin-1-yl)ethyl)-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinoline typically involves multi-step organic synthesis. The process may start with the preparation of the phosphinoline ring through a cyclization reaction involving a suitable phosphine precursor and an alkene. The phenyl and dimethyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps, and advanced purification techniques such as chromatography to isolate the final product.
化学反应分析
Types of Reactions: 1-(2-(4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinolin-1-yl)ethyl)-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinoline can undergo various chemical reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phenyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
Chemistry: In chemistry, this compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology: In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying phosphorus-containing biomolecules.
Medicine: In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities, due to its unique structural features.
Industry: In industry, this compound could be used in the development of new materials with specific properties, such as flame retardants or plasticizers.
作用机制
The mechanism by which 1-(2-(4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinolin-1-yl)ethyl)-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinoline exerts its effects depends on its application. For instance, as a ligand in catalysis, it coordinates to a metal center, altering the electronic properties of the metal and facilitating various catalytic cycles. In biological systems, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Triphenylphosphine: A widely used organophosphorus compound in catalysis.
Tetraphenylphosphonium chloride: Known for its applications in phase-transfer catalysis.
1,2-Bis(diphenylphosphino)ethane (dppe): A bidentate ligand used in coordination chemistry.
Uniqueness: 1-(2-(4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinolin-1-yl)ethyl)-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinoline is unique due to its dual phosphinoline rings and specific substitution pattern, which can impart distinct electronic and steric properties compared to other organophosphorus compounds
属性
CAS 编号 |
80799-76-4 |
|---|---|
分子式 |
C36H42P2+2 |
分子量 |
536.7 g/mol |
IUPAC 名称 |
1-[2-(4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)ethyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium |
InChI |
InChI=1S/C36H42P2/c1-35(2)23-25-37(29-15-7-5-8-16-29,33-21-13-11-19-31(33)35)27-28-38(30-17-9-6-10-18-30)26-24-36(3,4)32-20-12-14-22-34(32)38/h5-22H,23-28H2,1-4H3/q+2 |
InChI 键 |
KLUCKMHWAYOZEV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC[P+](C2=CC=CC=C21)(CC[P+]3(CCC(C4=CC=CC=C43)(C)C)C5=CC=CC=C5)C6=CC=CC=C6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


